(5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
CAS No.: 1797885-16-5
Cat. No.: VC4313993
Molecular Formula: C15H14BrNO5S
Molecular Weight: 400.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797885-16-5 |
|---|---|
| Molecular Formula | C15H14BrNO5S |
| Molecular Weight | 400.24 |
| IUPAC Name | (5-bromofuran-2-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H14BrNO5S/c1-21-10-2-4-11(5-3-10)23(19,20)12-8-17(9-12)15(18)13-6-7-14(16)22-13/h2-7,12H,8-9H2,1H3 |
| Standard InChI Key | VFTNVJBZBZGVFK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(O3)Br |
Introduction
Structural Features
-
Molecular Formula: The molecular formula for a similar compound, (5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, is C12H10BrFNO3S. For (5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, we can infer a similar structure with a methoxy group replacing the fluoro group, which would adjust the molecular formula accordingly.
-
Key Moieties: The compound includes a brominated furan ring and an azetidine ring, both of which are significant in heterocyclic chemistry. The presence of a sulfonyl group adds to its complexity and potential reactivity.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the furan and azetidine rings, followed by the introduction of the sulfonyl group. Common methods might involve the use of N-bromosuccinimide (NBS) for bromination and appropriate sulfonylation reagents .
Biological Activity and Applications
While specific data on (5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is not available, compounds with similar structures are being explored for their potential therapeutic applications. For instance, brominated benzofurans have shown promise as anticancer agents .
Research Findings and Potential Applications
| Compound Feature | Potential Application |
|---|---|
| Brominated Furan Ring | Anticancer Activity |
| Azetidine Moiety | Drug Discovery |
| Sulfonyl Group | Enhanced Reactivity |
Given the lack of specific research on (5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, further studies are needed to explore its biological activity and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume